Pyrazolo[1,5-a]pyrimidin-5-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol is a compound that belongs to the family of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties.
Vorbereitungsmethoden
The synthesis of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol involves several synthetic routes. One common method includes the reaction of aminopyrazoles with alkynes under specific conditions. For instance, aminopyrazoles can be reacted with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol to yield pyrazolo[1,5-a]pyrimidines . Another method involves the use of β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods often employ these efficient synthetic routes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a fluorescent probe for studying intracellular processes due to its tunable photophysical properties . In medicine, it has shown potential as an antitumor agent and enzymatic inhibitor, making it a promising candidate for drug development . Additionally, its unique structural properties make it useful in material science for the development of new materials with specific photophysical characteristics .
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it effective as an antitumor agent . The compound’s photophysical properties also allow it to interact with light, making it useful as a fluorescent probe in biological studies .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidin-5-ylmethanol can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar heterocyclic structure but differ in their specific functional groups and applications. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, making them potential anticancer agents . In contrast, this compound is unique in its combination of photophysical properties and enzymatic inhibitory activity, making it versatile for both medicinal and material science applications .
Eigenschaften
Molekularformel |
C7H7N3O |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyrimidin-5-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2 |
InChI-Schlüssel |
YINWUOIFJGSANG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=N2)N=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.